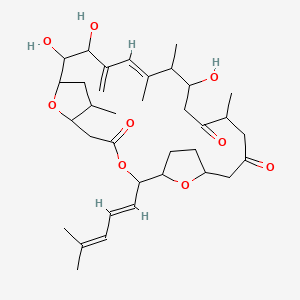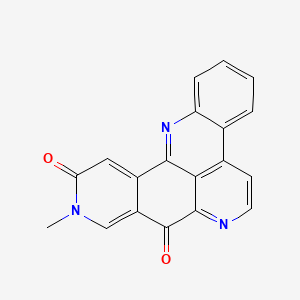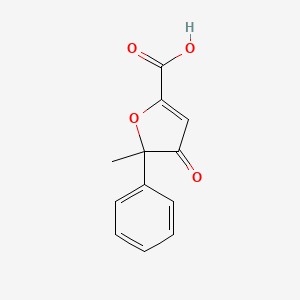
Acifran
Übersicht
Beschreibung
Acifran, also known by its systematic IUPAC name 5-Methyl-4-oxo-5-phenyl-4,5-dihydro-2-furancarboxylic acid, is a compound that acts as an agonist for niacin receptors, specifically GPR109A and GPR109B . It is primarily used in the treatment of dyslipidemia, myocardial infractions, and atherosclerosis due to its lower vascular and metabolic side effects .
Wissenschaftliche Forschungsanwendungen
Acifran has a wide range of scientific research applications, including:
Wirkmechanismus
Target of Action
Acifran is a well-known agonist of G-protein-coupled receptor proteins, specifically GPR109A (HM74A) and GPR109B (HM74) . These receptors are high and low affinity niacin receptors, respectively . They are primarily expressed in adipocytes and immune cells, which mediate anti-lipolysis effects by coupling with the Gαi family of G proteins .
Mode of Action
This compound interacts with its targets, GPR109A and GPR109B, in a distinct manner. It binds to both receptors but with lower affinity to GPR109B . The binding of this compound to GPR109B is weak mainly due to the presence of residues S91 and N94 in ECL1 and I178 amino acid in ECL2 region of GPR109B . On the other hand, R111 and R251 residues in TMH3 and TMH6 are crucial for the stability of the GPR109A-Acifran complex .
Biochemical Pathways
The Hydroxycarboxylic acid receptor (HCA) family, which includes GPR109A and GPR109B, signals through the inhibitory Gi/o family of G proteins . Downstream signaling is diverse and tissue-dependent . For example, an FDA-approved formulation of niacin, Niaspan, stimulates a broad and complex protective response mediated by microglia, leading to a lower plaque burden, reduced neuronal loss, and improvements in working memory deficits .
Pharmacokinetics
Detailed pharmacokinetic studies on this compound are limited. It is known that this compound exerts lipid-lowering activity in vivo . More comprehensive studies are needed to outline the compound’s ADME properties and their impact on bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its lipid-lowering activity and its role in treating dyslipidemia, myocardial infractions, and atherosclerosis in humans due to its lower vascular and metabolic side effects . It also has potential beneficial effects on multiple neurological diseases .
Action Environment
These processes can be influenced by various environmental factors, suggesting that the action, efficacy, and stability of this compound could also be influenced by the environment .
Biochemische Analyse
Biochemical Properties
Acifran plays a significant role in biochemical reactions, particularly in its interaction with GPR proteins (GPR109A and GPR109B) . The interaction sites of this compound with these proteins are crucial for understanding its biochemical properties .
Cellular Effects
This compound influences cell function by interacting with GPR109A and GPR109B, which are primarily expressed in adipocytes and immune cells . These interactions mediate anti-lipolysis effects by coupling with the Gαi family of G proteins .
Molecular Mechanism
The molecular mechanism of this compound involves distinct binding to both GPR109A and GPR109B . The stability of the GPR109A-Acifran complex is crucially dependent on residues R111 and R251 in TMH3 and TMH6 .
Temporal Effects in Laboratory Settings
Computational studies using docking and molecular dynamics simulation have revealed that both GPR109A- and GPR109B-Acifran complexes are energetically stable .
Metabolic Pathways
This compound is involved in metabolic pathways through its interaction with GPR109A and GPR109B
Transport and Distribution
The transport and distribution of this compound within cells and tissues are likely to be influenced by its interactions with GPR109A and GPR109B . More detailed information on this topic is currently lacking.
Vorbereitungsmethoden
The synthesis of Acifran involves several steps, starting from readily available starting materials. One common synthetic route involves the condensation of phenylacetic acid with acetic anhydride to form an intermediate, which is then cyclized to produce the furan ring structure . The reaction conditions typically involve the use of a strong acid catalyst and elevated temperatures to facilitate the cyclization process. Industrial production methods may involve optimization of these reaction conditions to improve yield and purity, as well as the use of continuous flow reactors to scale up the production process .
Analyse Chemischer Reaktionen
Acifran undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form carboxylic acid derivatives.
Reduction: Reduction of this compound can lead to the formation of alcohol derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction yields alcohols .
Vergleich Mit ähnlichen Verbindungen
Acifran is similar to other niacin receptor agonists such as niacin, acipimox, and monomethyl fumarate . this compound is unique in its lower vascular and metabolic side effects, making it a more favorable option for treating dyslipidemia and related conditions . Other similar compounds include:
Niacin: A well-known niacin receptor agonist used to treat dyslipidemia.
Acipimox: Another niacin receptor agonist with similar therapeutic effects.
Monomethyl fumarate: A compound used in the treatment of multiple sclerosis and other inflammatory conditions.
This compound’s distinct binding interactions with GPR109A and GPR109B, as well as its lower side effects, highlight its uniqueness among these compounds .
Eigenschaften
IUPAC Name |
5-methyl-4-oxo-5-phenylfuran-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O4/c1-12(8-5-3-2-4-6-8)10(13)7-9(16-12)11(14)15/h2-7H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFDGRKNOFOJBAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)C=C(O1)C(=O)O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9045685 | |
| Record name | Acifran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9045685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72420-38-3, 77103-91-4, 77103-92-5 | |
| Record name | Acifran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72420-38-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acifran [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072420383 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acifran, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077103914 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acifran, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077103925 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acifran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9045685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ACIFRAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B1X701S0MV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ACIFRAN, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61IZ92GN57 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ACIFRAN, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FP3LLW01BL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![trimethyl-[3-[4-(trimethylazaniumyl)phenyl]propyl]azanium;diiodide](/img/structure/B1664916.png)
![triethyl-[4-[6-(triethylazaniumyl)hexyl]phenyl]azanium;diiodide](/img/structure/B1664919.png)

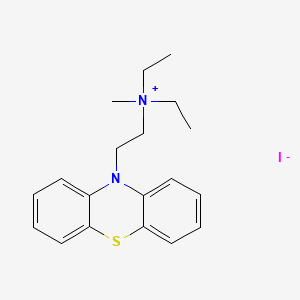
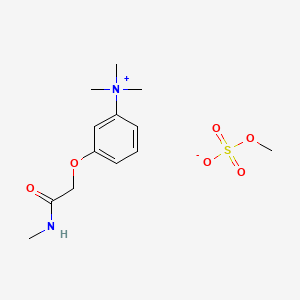
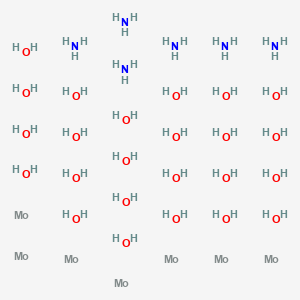
![[4-[2-[diethyl(methyl)azaniumyl]ethyl]phenyl]-diethyl-methylazanium;diiodide](/img/structure/B1664927.png)
![trimethyl-[4-(trimethylazaniumyl)phenyl]azanium;diiodide](/img/structure/B1664929.png)
![trimethyl-[4-[(trimethylazaniumyl)methyl]phenyl]azanium;diiodide](/img/structure/B1664931.png)

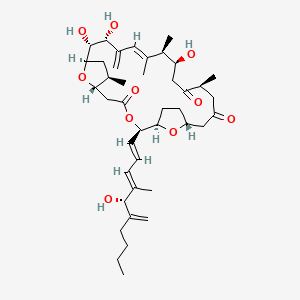
![(1S,2Z,6Z,10S,12R,13S,14R,17R,19S,20Z,24R,26S)-13,14,17,19-Tetrahydroxy-7,10,12,19,20,24-hexamethyl-22-methylidene-9,27-dioxabicyclo[24.1.0]heptacosa-2,6,20-triene-8,15-dione](/img/structure/B1664937.png)
